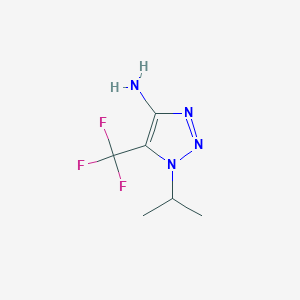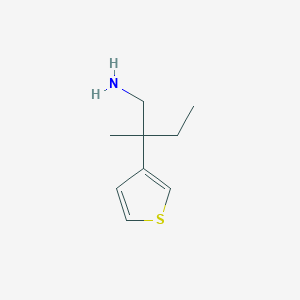![molecular formula C19H26N2O5 B13243525 tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol This compound is characterized by its unique structure, which includes a morpholine ring substituted with an acetylbenzoyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with an acetylbenzoyl chloride in the presence of a base such as triethylamine to form the acetylbenzoyl morpholine derivative.
Introduction of the tert-Butyl Carbamate Group: The acetylbenzoyl morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base like sodium bicarbonate to introduce the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylbenzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development and design.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetylbenzoyl group may play a role in binding to active sites, while the morpholine and carbamate moieties could influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a piperidine ring instead of morpholine.
tert-Butyl (4-aminobenzyl)carbamate: Contains a benzyl group instead of an acetylbenzoyl group.
tert-Butyl (2-aminoethyl)carbamate: Features an aminoethyl group instead of the morpholine ring.
Uniqueness:
- The presence of the acetylbenzoyl group in tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate distinguishes it from other similar compounds, potentially offering unique reactivity and binding properties.
- The combination of the morpholine ring and the tert-butyl carbamate group provides a distinct structural framework that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24) |
InChI Key |
MZTFGGYVLZFUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13243459.png)


![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13243496.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)


![1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B13243513.png)
![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
